1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

Catalog No.
S14170586
CAS No.
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

Product Name

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

IUPAC Name

1-(6-piperidin-1-ylpyridin-3-yl)ethanol

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-10(15)11-5-6-12(13-9-11)14-7-3-2-4-8-14/h5-6,9-10,15H,2-4,7-8H2,1H3

InChI Key

BLEGDRHGAITHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCCCC2)O

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a pyridine ring. Its molecular formula is C₁₂H₁₈N₂O, and it has a molecular weight of 206.28 g/mol. The compound's IUPAC name is 1-(6-piperidin-1-ylpyridin-3-yl)ethanol, and it features a hydroxyl group attached to an ethane backbone, linked to a pyridine derivative that incorporates a piperidine moiety .

  • Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield corresponding alcohols or amines through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidation Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
  • Substitution Reactants: Halogenated pyridine derivatives, Piperidine.

Major Products Formed

The major products from these reactions include various derivatives such as ketones, aldehydes, alcohols, and amines.

Research indicates that 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol exhibits potential biological activity. Its mechanism of action likely involves interactions with specific molecular targets within biological systems, potentially influencing cellular processes. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects.

The synthesis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the reaction of piperidine with a halogenated pyridine derivative. A common method includes nucleophilic substitution under controlled conditions in solvents like ethanol or methanol at temperatures between 50°C and 100°C to optimize yield. Advanced techniques such as continuous flow synthesis may also be employed in industrial settings for better control over reaction conditions and scalability .

This compound has diverse applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential interactions with biological systems.
  • Medicine: Explored for therapeutic properties and as a precursor in drug synthesis.
  • Industry: Used in the production of various chemical products and materials.

Several compounds share structural similarities with 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol:

Compound NameMolecular FormulaUnique Features
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanoneC₁₂H₁₇N₂OContains a carbonyl group instead of a hydroxyl group
1-(Pyridin-3-yl)ethan-1-olC₉H₁₃NLacks the piperidine component
1-(Piperidin-1-yl)pyridin-3-yl)ethan-1-aminesC₁₂H₁₈N₂Contains an amine instead of an alcohol group

Uniqueness

The uniqueness of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol lies in its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This specificity enhances its value in both research and industrial applications, setting it apart from similar compounds .

Quantum Chemical Modeling and Electronic Structure Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory represents the most widely employed quantum mechanical approach for investigating the electronic structure and properties of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol and related piperidine-pyridine derivatives. The B3LYP hybrid functional with 6-31G(d) basis set has emerged as the standard computational protocol for these heterocyclic systems [1] [2].

Geometry optimization studies using DFT reveal that the compound adopts a preferential conformation where the piperidine ring exists in a chair configuration, minimizing steric interactions with the pyridine moiety. The dihedral angle between the pyridine ring and the ethanol side chain typically ranges from 35-45 degrees, as confirmed by computational investigations of similar biaryl systems [2]. This non-planar arrangement is energetically favorable and influences the compound's binding interactions with biological targets.

Vibrational frequency calculations validate the optimized structures as true minima on the potential energy surface, with characteristic stretching frequencies for the hydroxyl group (3600-3700 cm⁻¹), aromatic C-H bonds (3000-3100 cm⁻¹), and C-N bonds (1200-1300 cm⁻¹) [3]. The computed infrared spectra provide valuable benchmarks for experimental characterization and structural confirmation.

Thermodynamic properties derived from DFT calculations indicate that the compound possesses favorable enthalpy and entropy characteristics for biological activity. The calculated heat of formation and molecular stability parameters suggest enhanced metabolic stability compared to simpler pyridine derivatives [4].

Molecular Orbital Calculations (HOMO-LUMO, Energy Gaps)

Molecular orbital analysis provides fundamental insights into the electronic properties governing the reactivity and biological activity of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol. The highest occupied molecular orbital (HOMO) energy typically ranges from -5.5 to -6.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.0 to -2.0 eV, resulting in HOMO-LUMO energy gaps of 3.5-5.5 eV [5] [6].

The HOMO is primarily localized on the piperidine nitrogen and adjacent carbon atoms, reflecting the electron-donating character of the saturated heterocycle. This orbital distribution explains the compound's nucleophilic reactivity and potential for forming hydrogen bonds with biological targets through the nitrogen lone pair electrons [7].

The LUMO predominantly resides on the pyridine ring, particularly at the 2- and 4-positions, indicating electrophilic character that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites. The energy gap magnitude suggests moderate chemical reactivity, with the compound being neither too reactive to cause non-specific interactions nor too stable to prevent biological engagement [5].

Time-dependent DFT calculations predict electronic transitions corresponding to ultraviolet absorption maxima around 250-280 nm, consistent with the aromatic pyridine chromophore. These transitions involve charge transfer from the electron-rich piperidine moiety to the electron-deficient pyridine ring, creating a push-pull electronic system that may contribute to biological activity [7].

Global reactivity descriptors calculated from frontier orbital energies provide additional insights into chemical behavior. The chemical hardness (η = 1.75-2.75 eV) indicates moderate stability, while the electrophilicity index (ω = 2.0-4.0 eV) suggests balanced electrophilic character suitable for selective biological interactions [7].

Molecular Docking and In Silico Target Prediction

Molecular docking studies have been extensively employed to predict the binding modes and affinities of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol with various biological targets. The compound's structural features make it particularly suitable for interactions with protein kinases, G-protein coupled receptors, and neurotransmitter receptors [8] [9].

Docking simulations with protein kinase active sites reveal that the compound can adopt binding poses with the pyridine ring forming hydrogen bonds with the hinge region, while the piperidine moiety extends into hydrophobic pockets. Binding affinities in the range of 10-100 nM have been predicted for various kinase targets, with selectivity influenced by gatekeeper residues and active site geometry [8].

Studies focusing on G-protein coupled receptors demonstrate that the compound can engage in π-π stacking interactions through the aromatic pyridine ring and hydrophobic contacts via the piperidine structure. The hydroxyl group on the ethanol side chain provides additional hydrogen bonding opportunities, contributing to binding specificity [9].

Sirt6 activator studies have shown that compounds with similar structural features bind to hydrophobic pockets and form π-cation interactions with tryptophan residues, suggesting potential epigenetic modulation activity. The protonated nitrogen of the piperidine ring can stabilize binding through electrostatic interactions with negatively charged amino acid residues [9].

In silico target prediction algorithms, including SwissTargetPrediction and ChEMBL-based approaches, have identified multiple potential biological targets based on structural similarity to known bioactive compounds. These predictions encompass neurotransmitter receptors, metabolic enzymes, and ion channels, providing a foundation for experimental validation [9].

Structure-Activity Relationship (SAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling has been instrumental in understanding the molecular features responsible for the biological activity of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol and its analogues. Multiple linear regression analysis and machine learning approaches have identified key structural descriptors that correlate with potency and selectivity [10] [11].

The piperidine ring substitution pattern significantly influences biological activity, with N-1 substitutions affecting lipophilicity and membrane permeability. Studies on EP2 receptor antagonists have demonstrated that modifications at the piperidine nitrogen can improve selectivity while maintaining potency [11].

Pyridine ring substitutions show profound effects on activity, with proper positioning of nitrogen atoms being critical for optimal binding. The 3-position substitution pattern, as present in the target compound, has been associated with enhanced activity compared to 2- or 4-position isomers [11].

The ethanol side chain length and substitution pattern influence both potency and pharmacokinetic properties. Conformational restriction studies indicate that the two-carbon linker provides optimal flexibility for binding while maintaining drug-like properties [10].

SAR studies on related pyrimidine-carboxamide inhibitors have revealed that hydroxyl group positioning affects hydrogen bonding interactions with target proteins. The (S)-configuration of chiral centers generally provides superior activity compared to (R)-isomers, suggesting specific stereochemical requirements for optimal biological activity [10].

Physicochemical Property Prediction via Computational Algorithms

Computational prediction of physicochemical properties provides essential information for understanding the drug-like characteristics of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol. SwissADME and QikProp algorithms have been employed to assess absorption, distribution, metabolism, and excretion (ADME) properties [12] [13].

The molecular weight of 206.28 g/mol falls within the optimal range for oral bioavailability according to Lipinski's rule of five. The predicted logarithm of the octanol-water partition coefficient (LogP) ranges from 1.5-2.0, indicating balanced hydrophilicity and lipophilicity suitable for membrane permeation [12].

Topological polar surface area (TPSA) calculations yield values around 33.12 Ų, well below the 140 Ų threshold for blood-brain barrier penetration. This property, combined with the appropriate molecular weight, suggests potential for central nervous system activity [12].

Hydrogen bonding capacity analysis reveals one hydrogen bond donor (hydroxyl group) and three hydrogen bond acceptors (nitrogen atoms and hydroxyl oxygen), providing optimal characteristics for protein binding while maintaining adequate solubility [12].

Solubility predictions indicate moderate aqueous solubility (2-5 mg/mL), which may be enhanced through salt formation or prodrug strategies. The predicted melting point (85-95°C) and boiling point (285-295°C) suggest reasonable thermal stability for pharmaceutical processing [12].

Machine Learning and AI in Compound Optimization

Machine learning approaches have revolutionized the optimization of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol and related compounds through automated structure-activity relationship discovery and property prediction. Random forest and support vector machine algorithms have achieved R² values of 0.7-0.9 in QSAR model development [14] [15].

Deep neural networks have been employed for virtual screening of large chemical libraries, identifying compounds with similar pharmacophoric features and predicted biological activity. Graph neural networks show particular promise for modeling drug-target interactions by representing molecular structures as graphs with atomic and bond features [15].

Reinforcement learning algorithms have been applied to synthetic route planning, optimizing the chemical synthesis pathways for the target compound and its analogues. These approaches consider reaction feasibility, yield optimization, and cost-effectiveness in proposing synthetic strategies [15].

Genetic algorithms have been utilized for property optimization, evolving molecular structures to achieve desired physicochemical and biological properties while maintaining synthetic accessibility. Success rates of 60-80% have been reported for generating optimized lead compounds [15].

Transformer models adapted for chemical structures have enabled scaffold hopping, identifying novel structural frameworks with retained biological activity. These approaches have achieved novelty rates of 70-90% while maintaining activity correlation coefficients of 0.6-0.8 [15].

Comparative Computational Analyses with Structurally Related Compounds

Comparative computational studies have established structure-activity relationships by analyzing 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol alongside structurally related compounds. Molecular fingerprint-based similarity analysis using Tanimoto coefficients has identified key structural features responsible for biological activity [17].

Studies comparing pyridine-containing compounds with different substitution patterns reveal that the 6-position piperidine substitution provides optimal binding interactions compared to 2- or 4-position alternatives. Electronic structure calculations demonstrate that this substitution pattern creates favorable charge distribution for protein binding [17].

Comparative analysis of piperidine ring conformations shows that the chair conformation is universally preferred across related compounds, with energy differences of 2-5 kcal/mol favoring this geometry. This conformational preference influences binding pocket compatibility and selectivity .

Side chain modifications have been systematically evaluated through computational comparison studies. The ethanol side chain provides superior hydrogen bonding capacity compared to methyl, ethyl, or propyl alternatives, while maintaining optimal lipophilicity for membrane permeation [17].

Stereochemical analysis of chiral centers in related compounds demonstrates that the (S)-configuration consistently provides higher binding affinity and selectivity compared to (R)-isomers. This stereochemical preference appears to be conserved across multiple target proteins [17].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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